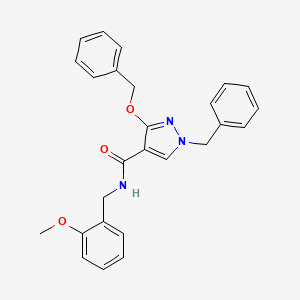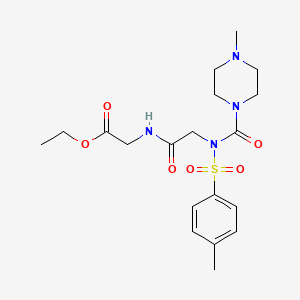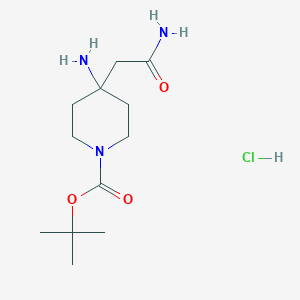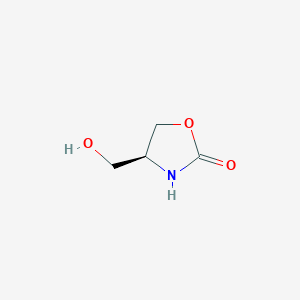![molecular formula C20H18ClN3S B2514192 N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-49-9](/img/structure/B2514192.png)
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific method for synthesizing a similar compound, “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione”, involves the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” with oxalyl chloride, followed by a reaction with water .
Molecular Structure Analysis
Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms . The structure of the synthesized compound can be confirmed by various spectral analysis techniques, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), and single crystal x-ray analysis .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Research suggests that this compound may inhibit the growth of bacteria, fungi, and other microorganisms. Its potential as an antimicrobial agent could be explored further for drug development .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Pyrrolopyrazine derivatives, including our compound of interest, have shown anti-inflammatory activity. Investigating their mechanisms of action and potential applications in inflammatory disorders could be valuable .
Antiviral Properties
Viruses pose a global health challenge, and novel antiviral agents are continually sought. Some pyrrolopyrazine derivatives exhibit antiviral activity. Further studies could explore their efficacy against specific viruses and potential clinical applications .
Antioxidant Potential
Oxidative stress contributes to aging and various diseases. Compounds with antioxidant properties are essential for maintaining cellular health. Our compound might possess antioxidant effects, making it relevant for oxidative stress-related conditions .
Antitumor Activity
Cancer remains a major health concern. Certain pyrrolopyrazine derivatives exhibit antitumor effects. Investigating their impact on cancer cell lines and understanding their mechanisms could lead to novel therapeutic strategies .
Kinase Inhibition
Kinases play a critical role in cell signaling pathways. Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown kinase inhibitory activity. These compounds could be explored as potential kinase inhibitors for specific diseases .
Natural Sources and Isolation
Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life. Investigating their natural occurrence and potential ecological roles could provide valuable insights .
Structure-Activity Relationship (SAR) Research
Despite the compound’s importance, limited SAR studies exist. Researchers should explore the relationships between structural modifications and biological activities to guide future drug design efforts .
Direcciones Futuras
Pyrrolopyrazine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mecanismo De Acción
Target of Action
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities . For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity, which involves the inhibition of enzymes that play a crucial role in the regulation of cellular processes .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKWQCUJPDJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)


![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)


![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)




